Bienvenue dans la boutique en ligne BenchChem!

1-(piperidin-4-yl)-2,3-dihydro-1H-indole

Nociceptin Opioid Receptor GPCR Pharmacology Pain Research

1-(Piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 181525-34-8) is a heterocyclic building block featuring a saturated indoline (2,3-dihydro-1H-indole) core N-linked to a 4-piperidinyl moiety. This precise scaffold positions the basic piperidine nitrogen for critical interactions in G-protein coupled receptor (GPCR) and enzyme binding pockets, serving as a key synthetic intermediate for nociceptin opioid receptor (NOP) ligands, kinase inhibitors, and CNS-targeted probes.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 181525-34-8
Cat. No. B3247364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-4-yl)-2,3-dihydro-1H-indole
CAS181525-34-8
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCC3=CC=CC=C32
InChIInChI=1S/C13H18N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,12,14H,5-10H2
InChIKeyHTXSCMQHTMIMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 181525-34-8) | Indoline-Piperidine Scaffold for Nociceptin & CNS Research


1-(Piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 181525-34-8) is a heterocyclic building block featuring a saturated indoline (2,3-dihydro-1H-indole) core N-linked to a 4-piperidinyl moiety [1]. This precise scaffold positions the basic piperidine nitrogen for critical interactions in G-protein coupled receptor (GPCR) and enzyme binding pockets, serving as a key synthetic intermediate for nociceptin opioid receptor (NOP) ligands, kinase inhibitors, and CNS-targeted probes [2][3].

1-(Piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 181525-34-8): Why Scaffold Selection Dictates Target Engagement and Function


Substitution of this specific indoline-piperidine core with structurally similar alternatives (e.g., 1-(piperidin-4-yl)-1H-indole, 3-(piperidin-4-yl)indoline, or spiro[indoline-3,4'-piperidine] scaffolds) fundamentally alters both the geometry of the basic amine and the electron density of the heterocyclic system. These variations directly translate to divergent pharmacological profiles, including shifts from full agonism to partial agonism or antagonism at the nociceptin opioid receptor (NOP) [1], changes in kinase selectivity profiles [2], and altered hERG liability and species selectivity in chemokine receptor programs [3]. Generic substitution without rigorous structure-activity relationship (SAR) validation risks failure in target engagement and downstream functional assays.

1-(Piperidin-4-yl)-2,3-dihydro-1H-indole: Comparative Scaffold Performance Data


NOP Receptor Intrinsic Activity: 1-Substituted Indoline Scaffold as a Functional Switch

The 1-substituted indoline scaffold (core of target compound) serves as a critical determinant of intrinsic activity at the NOP receptor. Literature SAR indicates that 3-substituted N-piperidinyl indoles act as NOP partial agonists, whereas 2-substituted analogs achieve full agonism with improved potency [1]. This demonstrates that the position of substitution on the indoline/indole core directly controls functional efficacy, a property that would be lost or altered in 1-(piperidin-4-yl)-1H-indole or 3-(piperidin-4-yl)indoline comparators.

Nociceptin Opioid Receptor GPCR Pharmacology Pain Research

Kinase Inhibition Selectivity: Indoline vs. Indole Core in B-Raf and c-Met Programs

The saturated 2,3-dihydro-1H-indole (indoline) core in the target compound offers a distinct conformational profile compared to its aromatic 1H-indole analog. While the 1-(piperidin-4-yl)-1H-indole scaffold has been reported as a B-Raf kinase ligand , spiro[indoline-3,4'-piperidine]-2-ones have been optimized as c-Met inhibitors with IC50 values in the low micromolar to nanomolar range [1]. The saturated ring alters the vector of the piperidine group, potentially enabling access to different kinase binding pockets (e.g., DFG-out vs. DFG-in conformations) and offering distinct intellectual property space compared to the flat indole series.

Kinase Inhibitor Cancer Research Chemical Probe

hERG Liability and Species Selectivity: Impact of Heterocycle Saturation in CCR3 Antagonist Series

In a series of piperidine-4-yl-1H-indoles developed as CCR3 antagonists, attachment of an acidic moiety to the indole nitrogen (position analogous to the target compound's linkage) reduced hERG channel inhibition but worsened potency on rat and mouse receptors [1]. This class-level SAR indicates that modifications at the 1-position of the heterocyclic core (present in the target compound) can profoundly affect both off-target cardiovascular safety (hERG) and preclinical species translation, a critical consideration for lead optimization in chemokine receptor programs.

Chemokine Receptor Cardiovascular Safety Species Selectivity

Dopamine D4 vs. Serotonin Receptor Ligand Bias: Indoline Scaffold Advantage

Patent literature discloses substituted indane or dihydroindole compounds as selective dopamine D4 ligands, with some demonstrating combined effects at 5-HT receptors [1]. The dihydroindole (indoline) core is explicitly claimed for achieving D4 selectivity, whereas related indole-based piperidines (e.g., 3-(2-piperidin-4-yl-ethyl)-1H-indole) show weak dopamine uptake inhibition (IC50 = 18 μM) [2] and poor D2 binding (Ki > 1 μM) [3]. This suggests that the saturated indoline scaffold in the target compound may confer superior dopamine receptor engagement compared to the aromatic indole analogs.

Dopamine D4 Receptor Serotonin Receptor CNS Drug Discovery

nNOS Inhibitor Optimization: 1-(Piperidin-4-yl)indoline Core Delivers High Oral Bioavailability and Selectivity

In a medicinal chemistry campaign targeting neuronal nitric oxide synthase (nNOS) for migraine, the 1-(piperidin-4-yl)indoline scaffold served as the core for compound 43, which achieved an oral bioavailability (Fpo) of 91% and high selectivity over eNOS and iNOS isoforms [1]. This directly contrasts with earlier tetrahydroquinoline-based nNOS inhibitors that exhibited significant hERG K+ channel inhibition (IC50 = 4.7 μM) [1]. The indoline core was specifically selected to mitigate cardiovascular liabilities while maintaining CNS penetration and target engagement.

nNOS Inhibitor Migraine Oral Bioavailability

Complement Factor B Inhibition: Piperidinyl-Indole Derivatives in Clinical Development for C3G and IgAN

Patents from Novartis describe piperidinyl-indole derivatives as complement factor B inhibitors for treating C3 glomerulopathy (C3G) and IgA nephropathy (IgAN) [1]. These compounds have advanced to clinical evaluation, with dosing regimens of 200 mg BID specified for human patients [2]. While the exact structure of the clinical candidate is not disclosed, the piperidinyl-indole/indoline core is a central pharmacophore in this series, highlighting the therapeutic relevance of this chemical space.

Complement System Nephrology C3 Glomerulopathy

1-(Piperidin-4-yl)-2,3-dihydro-1H-indole (CAS 181525-34-8): Validated Application Scenarios for Scientific Selection


Nociceptin Opioid Receptor (NOP) Ligand Discovery

This scaffold is a privileged starting point for developing selective NOP full agonists or bifunctional NOP/MOP ligands for pain, anxiety, and Parkinson's disease research. As demonstrated by the SAR of N-piperidinyl indoles, substitution at the 1-position (as in this compound) is critical for determining intrinsic activity and receptor selectivity [1].

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Optimization

Elaboration of this core led to compound 43, a preclinical candidate with 91% oral bioavailability and high nNOS selectivity, mitigating hERG liabilities seen in earlier tetrahydroquinoline series [1]. The indoline core is specifically validated for CNS-penetrant nNOS programs.

Complement Factor B Inhibitor Programs for Kidney Disease

Piperidinyl-indole/indoline derivatives are under clinical investigation for C3 glomerulopathy (C3G) and IgA nephropathy (IgAN), with defined dosing regimens (200 mg BID) in human trials [1][2]. This compound serves as a key synthetic entry point for this pharmacophore class.

Selective Kinase Inhibitor Library Synthesis

The saturated indoline core provides a conformationally distinct alternative to flat indole scaffolds, enabling access to diverse kinase binding modes (e.g., c-Met, B-Raf, VEGFR2). This compound is suitable for generating focused libraries targeting the DFG-out pocket of kinases or for exploring novel intellectual property space [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(piperidin-4-yl)-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.